molecular formula C8H7N3O2 B1330431 1-Methyl-6-nitro-1H-indazole CAS No. 6850-23-3

1-Methyl-6-nitro-1H-indazole

Cat. No. B1330431
CAS RN: 6850-23-3
M. Wt: 177.16 g/mol
InChI Key: TUWHJYXETJCCPJ-UHFFFAOYSA-N
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Description

1-Methyl-6-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and in the case of 1-methyl-6-nitro-1H-indazole, the molecule is further substituted with a methyl group at the 1-position and a nitro group at the 6-position.

Synthesis Analysis

The synthesis of 1H-indazoles can be achieved through various methods. One such method involves the reaction of N-tosylhydrazones with nitroaromatic compounds under transition-metal-free conditions, which shows a wide substrate scope and has been applied to the formal synthesis of bioactive compounds . Another approach for the N-methylation of indazoles, which could potentially be applied to 1-methyl-6-nitro-1H-indazole, uses a KOH–DMSO system, leading to a mixture of nitroindazole isomers . Additionally, new synthetic routes have been explored, such as the 1,3-dipolar cycloaddition of nitrile imines and benzyne, which affords N(1)-C(3) disubstituted indazoles .

Molecular Structure Analysis

The molecular structure of indazole derivatives has been extensively studied. For instance, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole reveals a planar indazole system with no classical hydrogen bonds observed in the structure . Similarly, 2,3-dimethyl-6-nitro-2H-indazole has an almost planar indazole ring system, and its crystal structure is stabilized by intermolecular C—H⋯O interactions and aromatic π–π contacts . These findings suggest that 1-methyl-6-nitro-1H-indazole would also exhibit a planar structure with potential for similar intermolecular interactions.

Chemical Reactions Analysis

Indazole derivatives undergo various chemical transformations. For example, the reduction of nitroindazole isomers can afford pure indazole amines, which can then be used in further condensation reactions . The crystal and molecular structure of biologically active nitroindazoles have been characterized, and their reactivity includes intermolecular halogen bonds and hydrogen bonding, which could be relevant for the reactivity of 1-methyl-6-nitro-1H-indazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The planarity of the indazole system and the presence of substituents such as nitro and methyl groups affect the compound's reactivity and interaction with other molecules. For instance, the nitro group is a strong electron-withdrawing group that can influence the electron density of the indazole ring and its reactivity in chemical reactions . The methyl group, on the other hand, is an electron-donating group that can have a stabilizing effect on the molecule .

Scientific Research Applications

  • Synthesis and Transformations : The synthesis and transformation of compounds related to 1-Methyl-6-nitro-1H-indazole have been a subject of study. For example, N-methylation of 5-nitro-1H-indazole resulted in a mixture of 1-methyl-5(6)-nitroindazoles, which further undergo various chemical transformations. These processes are significant in the synthesis of complex heterocyclic compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).

  • Crystal Structure Analysis : The crystal structure of compounds like 3-chloro-1-methyl-5-nitro-1H-indazole has been analyzed to understand their molecular configuration. Such studies are crucial for developing a deeper understanding of the physical and chemical properties of these compounds (Kouakou et al., 2015).

  • Molecular Structure Studies : The molecular structure of biologically active nitroindazoles, including variants of 1-methyl-6-nitro-1H-indazole, has been characterized using techniques like X-ray diffraction and NMR spectroscopy. Such studies are vital in medicinal chemistry for understanding the interaction of these compounds with biological systems (Cabildo et al., 2011).

  • Antibacterial and Antifungal Activities : Some derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. This research is crucial in the search for new therapeutic agents against various infectious diseases (Samadhiya et al., 2012).

  • Synthesis for Medicinal Applications : The synthesis of compounds like 2,3-diethyl-6-nitro-2H-indazole, related to 1-Methyl-6-nitro-1H-indazole, has been explored for their potential as novel molecule-targeting angiogenesis inhibitors, which could have significant implications in cancer treatment (Zhongshi, 2010).

  • New Heterocyclic System Synthesis : Research has been conducted on the synthesis of new heterocyclic systems, like isoxazolo[4,3-e]indazole, starting from 1-methyl-5-nitro-1H-indazole. This research is fundamental in organic chemistry for developing new molecular frameworks with potential applications in various fields (Ghaemi & Pordel, 2016).

properties

IUPAC Name

1-methyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHJYXETJCCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218628
Record name 1H-Indazole, 1-methyl-6-nitro-
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-nitro-1H-indazole

CAS RN

6850-23-3
Record name 1-Methyl-6-nitro-1H-indazole
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Record name 1-Methyl-6-nitroindazole
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Record name 1H-Indazole, 1-methyl-6-nitro-
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Record name 1-Methyl-6-nitroindazole
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Synthesis routes and methods I

Procedure details

NaH (1.47 g, 0.037 mol) was added to THF (25 mL) at 0° C. Separately, 6-nitro-1H-indazole (5.0 g, 0.031 mol) was dissolved in THF (25 mL) and the solution was slowly added to the solution prepared. Iodomethane (2.48 mL, 0.040 mol) was slowly added to the mixed solution at the same temperature, followed by stirring for 2 hours. The reaction solution was concentrated under reduced pressure, and added with water and ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The concentrated compound (1-methyl added (Rf=0.8):2-methyl added (Rf=0.3)=1:1) was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v)) to obtain the title compound (Rf=0.8, 2.22 g, 41%).
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Three
Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of 6-nitroindazole (8 g) in THF (200 ml) was added NaH (2.5 g) at 0° C. The reaction was stirred for 30 min and MeI (3.7 ml) was added and stirred at RT overnight. The reaction was quenched with water and extracted with EtOAc twice, then was further purified by column chromatography to give 1-methyl-6-nitro-1H-indazole which was hydrogenated with an H2 atmosphere in the presence of Pd/C (400 mg) to give 1-methyl-6-amino-1H-indazole.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SR Baddam, NU Kumar, AP Reddy, R Bandichhor - Tetrahedron Letters, 2013 - Elsevier
… the products approximately in 1:1 mixture of 1-methyl-6-nitro-1H-indazole (42% yield) and 2-… -2H-indazole 2 in 50%, 1-methyl-6-nitro-1H-indazole 3 10%, and dimethylated product in 17…
Number of citations: 31 www.sciencedirect.com
S Guariento, M Chesi, F Bellina, D Copelli… - …, 2023 - Wiley Online Library
… The crude reaction product obtained from the reaction of 1-Methyl-6-nitro-1H-indazole (1 b) with 1-bromo-4-(trifluoromethyl)benzene (2 a) was concentrated under reduced pressure …
M Cheung, A Boloor, JA Stafford - The Journal of Organic …, 2003 - ACS Publications
… Data from 1 H NMR and ROESY experiments for 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. This material is available free of charge via the Internet at http://pubs.…
Number of citations: 65 pubs.acs.org
M Naas, S El Kazzouli, EM Essassi… - The Journal of …, 2014 - ACS Publications
A novel direct C7-arylation of indazoles with iodoaryls is described using Pd(OAc) 2 as catalyst, 1,10-phenanthroline as ligand, and K 2 CO 3 as base in refluxing DMA. Direct C7-…
Number of citations: 41 pubs.acs.org
S Wang, JT Shi, XR Wang, HX Mu, XT Wang, KY Xu… - Bioorganic …, 2023 - Elsevier
The PI3K/AKT/mTOR signaling pathway is one of the most common abnormal activation pathways in tumor cells, and has associated with multiple functions such as tumor cell growth, …
Number of citations: 3 www.sciencedirect.com
PT Tran, VH Hoang, SA Thorat, SE Kim, J Ann… - Bioorganic & medicinal …, 2013 - Elsevier
… Two isomers were obtained, 1-methyl-6-nitro-1H-indazole (27) as a yellow solid (59% yield) and 1-methyl-5-nitro-1H-indazole as an orange solid (38% yield). …
Number of citations: 39 www.sciencedirect.com
M Chakrabarty, T Kundu, S Arima, Y Harigaya - Tetrahedron, 2008 - Elsevier
Several novel 2-alkylamino- and 2-alkylthiothiazolo[5,4-e]- and -[4,5-g]indazoles and their 6-alkyl and 8-alkyl derivatives have been synthesised in high overall yields starting from 5-…
Number of citations: 30 www.sciencedirect.com
P Kumar, GC Capodagli, D Awasthi, R Shrestha… - MBio, 2018 - Am Soc Microbiol
… -indazole afforded a mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-1H-indazole. The chromatographically separable 1-methyl-6-nitro-1H-indazole was reduced, and then …
Number of citations: 38 journals.asm.org
A Kumar, BB Karkara, G Panda - Chemical Biology & Drug …, 2021 - Wiley Online Library
… 1-Methyl-6-nitro-1H-indazole 1 was reduced to 1-methyl-1H-indazol-6-amine 2 in the presence of Pd/C and H 2 in ethanol solvent. Finally, 1-methyl-1H-indazol-6-amine 2 was reacted …
Number of citations: 5 onlinelibrary.wiley.com
Y Dong, K Li, Z Xu, H Ma, J Zheng, Z Hu, S He… - Bioorganic & Medicinal …, 2015 - Elsevier
The Wnt signaling pathway is a pivotal developmental pathway. It operates through control of cellular functions such as proliferation, differentiation, migration and polarity. Aberrant Wnt …
Number of citations: 17 www.sciencedirect.com

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